molecular formula C10H10N6 B2649307 3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 117480-53-2

3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B2649307
CAS No.: 117480-53-2
M. Wt: 214.232
InChI Key: QNIGVTNBJSLTIS-UHFFFAOYSA-N
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Description

“3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound with the CAS Number: 117480-53-2 . It has a molecular weight of 214.23 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10N6/c1-5-2-3-7-6 (4-5)8-9 (12-7)13-10 (14-11)16-15-8/h2-4H,11H2,1H3, (H2,12,13,14,16) .


Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is a solid compound . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Sterically Controlled Regiospecific Heterocyclization

One study focused on the sterically controlled regiospecific heterocyclization of 3-hydrazino-5-methyl-1,2,4-triazino[5,6-b]indole, leading to the synthesis of linearly annulated triazolo-triazino indoles over angularly annulated ones. These compounds were examined for their antimicrobial activity, showing potential as chemotherapeutic agents (Shaban, Nasr, & Morgaan, 1999).

Synthesis with Monosaccharides

Another research direction involves the synthesis of hydrazones by reacting 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole with monosaccharides, leading to novel heterocyclic compounds. The study highlights the role of ring-chain tautomerism in promoting heterocyclization and explores periodate oxidation of the synthesized hydrazones (Mousaad, Hamid, Nemr, & Ashry, 1992).

Chemotherapeutic Agents from Condensed Triazines

Research on condensed triazines yielded 1,2,4‐Triazino[5,6‐b]indoles and related compounds through cyclization and displacement reactions, demonstrating the versatility of 3-hydrazino-1,2,4‐triazino[5,6‐b]indole in synthesizing complex heterocycles with potential chemotherapeutic applications (Ram, 1980).

Herbicidal Applications

A study exploring the synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles highlighted their application in developing novel herbicidal systems. These compounds were tested for post-emergent herbicidal activity against various weed species, indicating the potential agricultural applications of this chemical class (Bawazir & Abdel-Rahman, 2020).

Fused Heterocyclic Derivatives

Further extending the chemical versatility of 3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole, research has been conducted on the synthesis of various heterocyclic derivatives through reactions with acid anhydrides, ethyl acetate, and other reagents, showcasing the compound’s utility in synthesizing diverse heterocyclic frameworks (Younes, Abbas, & Metwally, 2010).

Properties

IUPAC Name

(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6/c1-5-2-3-7-6(4-5)8-9(12-7)13-10(14-11)16-15-8/h2-4H,11H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIGVTNBJSLTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322060
Record name (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

117480-53-2
Record name (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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